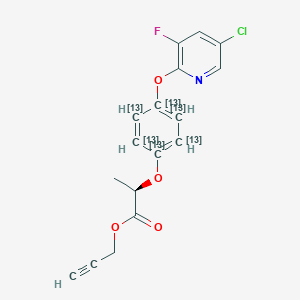

Clodinafop Propargyl-13C6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C17H13ClFNO4 |

|---|---|

Molecular Weight |

355.69 g/mol |

IUPAC Name |

prop-2-ynyl (2R)-2-[4-[(5-chloro-3-fluoro-2-pyridinyl)oxy](1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]oxypropanoate |

InChI |

InChI=1S/C17H13ClFNO4/c1-3-8-22-17(21)11(2)23-13-4-6-14(7-5-13)24-16-15(19)9-12(18)10-20-16/h1,4-7,9-11H,8H2,2H3/t11-/m1/s1/i4+1,5+1,6+1,7+1,13+1,14+1 |

InChI Key |

JBDHZKLJNAIJNC-BESQCVCCSA-N |

Isomeric SMILES |

C[C@H](C(=O)OCC#C)O[13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)OC2=C(C=C(C=N2)Cl)F |

Canonical SMILES |

CC(C(=O)OCC#C)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)Cl)F |

Origin of Product |

United States |

Contextualization of Clodinafop Propargyl 13c6 Within Advanced Agrochemical Research

Role of Clodinafop (B133158) Propargyl in Contemporary Weed Management Strategies

Clodinafop Propargyl is a post-emergence herbicide belonging to the aryloxyphenoxypropionate (AOPP or 'fop') chemical group. tandfonline.com It is used globally to control annual grass weeds, particularly in cereal crops like wheat and barley. peptechbio.comherts.ac.ukscite.ai Its effectiveness against problematic weeds such as wild oats (Avena spp.), ryegrass (Lolium spp.), and canary grass (Phalaris spp.) makes it a valuable tool in modern agriculture. isws.org.in

The mode of action of Clodinafop Propargyl is highly specific. herts.ac.uk After being absorbed through the leaves of the weed, the propargyl ester form is rapidly hydrolyzed within the plant to its biologically active free acid form, clodinafop. tandfonline.comnih.gov This active compound inhibits the enzyme Acetyl-CoA Carboxylase (ACCase). peptechbio.com ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components for building cell membranes, particularly in the rapidly growing regions of the plant. peptechbio.comherts.ac.uk By blocking this enzyme, the herbicide disrupts lipid production, leading to a cessation of growth, necrosis, and ultimately the death of the susceptible grass weed. peptechbio.com

The selectivity of Clodinafop Propargyl is based on the ability of tolerant crops, like wheat, to rapidly metabolize the active herbicide into non-toxic compounds, a process that occurs much slower in susceptible weed species. plos.org This differential metabolism allows for the control of grassy weeds within a growing crop of a grassy species.

Table 1: Physicochemical and Herbicidal Profile of Clodinafop Propargyl

| Property | Description | Reference |

|---|---|---|

| Chemical Group | Aryloxyphenoxypropionate (AOPP) | |

| Mode of Action | Inhibition of Acetyl-CoA Carboxylase (ACCase), disrupting fatty acid synthesis. | peptechbio.comherts.ac.uk |

| Application Type | Post-emergence, systemic herbicide. | regulations.gov |

| Primary Target Weeds | Annual grasses such as Avena (wild oats), Lolium (ryegrass), and Phalaris (canary grass) spp. | herts.ac.uk |

| Bioactivation | The parent ester (Clodinafop Propargyl) is hydrolyzed in the plant to the active free acid, clodinafop. | tandfonline.comnih.gov |

Methodological Advancements Facilitated by 13C-Labeled Agrochemicals

The synthesis of Clodinafop Propargyl-13C6, where six carbon atoms in the phenoxy ring are replaced with the ¹³C isotope, represents a significant methodological advancement for agrochemical research. sigmaaldrich.com This specific labeled compound combines the agricultural relevance of the herbicide with the analytical power of stable isotope labeling, enabling more sophisticated and definitive studies than would be possible with the unlabeled compound alone.

The primary application of this compound is as an internal standard for quantitative analysis by mass spectrometry. chemrxiv.orgnih.gov When testing for residues of Clodinafop Propargyl in wheat, soil, or water, a known quantity of the ¹³C₆-labeled version is added to the sample at the beginning of the extraction process. Since this compound is chemically identical to the target analyte, it experiences the same potential losses during extraction, cleanup, and analysis. nih.gov By measuring the ratio of the unlabeled herbicide to the known amount of the labeled standard in the final mass spectrometry reading, researchers can calculate the original concentration of the herbicide residue with exceptional accuracy.

Furthermore, studies on the metabolism and environmental degradation of Clodinafop Propargyl have historically been conducted using ¹⁴C-labeled compounds, which are radioactive. tandfonline.comnih.govresearchgate.net Research with ¹⁴C-labeled Clodinafop Propargyl has shown that the herbicide is rapidly cleaved to its active acid form, clodinafop, in both plants and soil. nih.govnih.gov These studies have also identified further degradation products. nih.gov The availability of a stable isotope-labeled version like this compound allows for similar metabolic and environmental fate studies to be conducted without the need for radioactive materials and the associated safety and disposal protocols. symeres.com This facilitates research into its persistence, bioavailability, and the formation of bound residues in soil and sediment. nih.govresearchgate.net

Table 2: Summary of Metabolic Fate Studies of Labeled Clodinafop Propargyl (Based on research using ¹⁴C-labeled compound as a proxy for isotopic tracer studies)

| Environment | Key Findings | Reference |

|---|---|---|

| Soil | Rapidly degrades to the free acid, clodinafop (DT₅₀ ~7 days). Further mineralization to CO₂ occurs, with significant portions becoming non-extractable residues bound to humic and fulvic acids. | nih.govebi.ac.uk |

| Wheat Plants | Rapidly hydrolyzed to the active acid, clodinafop. Shows a more complex pattern of metabolites compared to tobacco, with metabolism stimulated by the presence of a safener. | tandfonline.comnih.gov |

| Sediment-Water System | Quickly cleaved to the free acid, clodinafop (DT₅₀ >28 days for the acid). A significant portion of the radioactivity becomes associated with the sediment over time, primarily in the humin/mineral fraction. | researchgate.netebi.ac.uk |

Compound Glossary

Synthetic Pathways and Isotopic Enrichment of Clodinafop Propargyl 13c6

Strategies for Carbon-13 Incorporation into Clodinafop (B133158) Propargyl

The primary strategy for incorporating Carbon-13 (¹³C) into the Clodinafop Propargyl molecule is driven by its intended use as an internal standard in quantitative analyses, particularly those using mass spectrometry. szabo-scandic.comcrimsonpublishers.com Stable isotopically labeled (SIL) standards are ideal for this purpose because they exhibit nearly identical chemical and physical properties to their unlabeled counterparts but are distinguishable by their higher mass. nih.govscispace.com

For Clodinafop Propargyl-13C6, the labeling strategy focuses on incorporating six ¹³C atoms into the phenoxy ring of the molecule. This part of the structure is chemically stable and less likely to undergo exchange or loss during analytical procedures. The synthesis is designed to begin with a simple, commercially available, and highly enriched ¹³C-labeled precursor, such as a ¹³C₆-labeled benzene (B151609) or phenol (B47542) derivative. This labeled building block is then carried through a multi-step chemical synthesis to construct the final, complex Clodinafop Propargyl molecule, ensuring the ¹³C atoms are retained in the desired positions. This approach is more efficient and cost-effective than attempting to introduce the labels at a later stage in the synthesis.

Precursor Synthesis and Stereoselective Isotopic Labeling Methodologies

The synthesis of Clodinafop Propargyl, and by extension its ¹³C-labeled isotopologue, is a multi-step process that requires precise control over stereochemistry, as only the R-enantiomer possesses the desired herbicidal activity. herts.ac.uk

A common synthetic route involves two key stages:

Formation of the Clodinafop Acid Core : The process typically starts with a chiral precursor, R-2-(p-hydroxyphenoxy)propionic acid. google.com This compound is reacted with 5-chloro-2,3-difluoropyridine (B143520) in the presence of a base (like potassium hydroxide (B78521) or potassium carbonate) and a solvent to form the clodinafop acid intermediate, (R)-2-[4-(5-chloro-3-fluoropyridin-2-yloxy)phenoxy]propanoic acid. google.compatsnap.com Maintaining the R-stereochemistry at the propionic acid's chiral center is critical during this step.

Esterification : The resulting clodinafop acid is then esterified with propargyl alcohol. This reaction is typically carried out in an organic solvent with a catalyst to yield the final product, Clodinafop Propargyl. herts.ac.ukgoogle.com

To produce This compound , this established synthetic pathway is adapted by substituting the initial precursor with its ¹³C₆-labeled equivalent. The synthesis would commence with a molecule like ¹³C₆-hydroquinone, which is first used to prepare R-2-(4-hydroxy-[¹³C₆]-phenoxy)propionic acid. This labeled intermediate is then progressed through the same condensation and esterification steps to yield the final labeled product.

Table 1: Key Precursors and Reactions in the Synthesis

| Reaction Stage | Unlabeled Precursors | ¹³C₆-Labeled Precursor | Reagents & Conditions | Product |

|---|---|---|---|---|

| Condensation | R-2-(p-hydroxyphenoxy)propionic acid + 5-chloro-2,3-difluoropyridine | R-2-(4-hydroxy-[¹³C₆]-phenoxy)propionic acid + 5-chloro-2,3-difluoropyridine | Base (e.g., KOH), Solvent (e.g., Acetonitrile), Heat | Clodinafop Acid (Unlabeled or ¹³C₆-labeled) |

| Esterification | Clodinafop Acid + Propargyl alcohol | Clodinafop Acid-¹³C₆ + Propargyl alcohol | Catalyst (e.g., p-Toluenesulfonic acid), Solvent (e.g., Dichloroethane) | Clodinafop Propargyl (Unlabeled or ¹³C₆-labeled) |

Isotopic Purity and Chemical Integrity Assessment of this compound

Following synthesis, a rigorous analytical assessment is essential to confirm both the chemical purity and the isotopic enrichment of the this compound. This validation ensures its suitability as an analytical standard.

Isotopic Purity Assessment: The primary technique for determining isotopic enrichment is Mass Spectrometry (MS) . nih.gov By analyzing the mass-to-charge ratio (m/z) of the compound, MS can clearly distinguish the ¹³C₆-labeled molecule from any remaining unlabeled (¹²C) material. The isotopic purity is quantified by comparing the relative intensities of the ion clusters in the mass spectrum. A general procedure involves comparing the measured isotope distribution with the theoretically calculated distribution for a molecule containing six ¹³C atoms to determine the exact enrichment percentage. nih.gov

Chemical Integrity and Purity Assessment: A combination of chromatographic and spectroscopic methods is used to verify the chemical structure and purity of the final product.

High-Performance Liquid Chromatography (HPLC) : HPLC is employed to determine the chemical purity of the compound. epa.gov By separating the sample into its components, HPLC can quantify the percentage of this compound relative to any unreacted starting materials or synthesis byproducts.

Table 2: Analytical Techniques for Validation

| Analytical Technique | Purpose | Information Obtained |

|---|---|---|

| Mass Spectrometry (MS) | Isotopic Enrichment Analysis | Confirms mass difference due to ¹³C labeling; allows calculation of isotopic purity percentage. |

| ¹H NMR Spectroscopy | Structural Confirmation | Verifies the overall chemical structure and arrangement of protons. |

| ¹³C NMR Spectroscopy | Confirmation of Label Position | Directly observes the ¹³C-enriched carbon atoms, confirming the location of the isotopic label. frontiersin.org |

| High-Performance Liquid Chromatography (HPLC) | Chemical Purity Analysis | Quantifies the percentage of the desired compound and detects chemical impurities. |

Environmental Transformation and Dynamics of Clodinafop Propargyl 13c6

Hydrolytic and Photolytic Degradation Pathways of 13C-Labeled Clodinafop (B133158) Propargyl

The degradation of Clodinafop Propargyl in the environment is significantly influenced by abiotic processes such as hydrolysis and photolysis.

Hydrolysis: Hydrolysis is a major route of dissipation for Clodinafop Propargyl, with its stability being highly dependent on pH. regulations.gov The primary hydrolytic degradation product is its corresponding acid, clodinafop acid, which is considered the biologically active form of the herbicide. regulations.govresearchgate.net The rate of hydrolysis increases significantly under alkaline conditions. nih.gov In acidic environments, the compound is relatively more stable. nih.gov

The degradation half-life (DT50) varies substantially with pH levels. For instance, at 25°C, the DT50 is reported to be 4.8 days at a pH of 7 and decreases to just 0.07 days (approximately 1.7 hours) at a pH of 9. nih.gov Other studies have reported hydrolysis half-lives of 184 days at pH 5, 2.7 days at pH 7, and 2.2 hours at pH 9. nih.gov Another source indicates half-lives of 26 days at pH 5 and 6.1 days at pH 7. regulations.gov

| pH | Half-Life (DT50) | Temperature | Source |

|---|---|---|---|

| 5 | 184 days | Not Specified | nih.gov |

| 7 | 2.7 - 6.1 days | Not Specified | regulations.govnih.gov |

| 9 | 2.2 hours - 0.07 days | 25°C | nih.gov |

Photolysis: Photodegradation, or photolysis, also contributes to the breakdown of Clodinafop Propargyl, particularly on surfaces exposed to sunlight. researchgate.netekb.eg Studies conducted on glass surfaces under sunlight and UV light have shown that the herbicide degrades, following first-order kinetics. researchgate.net The total toxic residue half-life for the combined parent compound and its acid degradate is 28 days for photodegradation in water. regulations.gov However, direct photolysis on soil surfaces does not appear to be a significant degradation pathway. nih.gov

Research has identified several photoproducts resulting from the irradiation of Clodinafop Propargyl. researchgate.netekb.eg The major identified metabolites include:

2-[(5-chloro-3-fluoro-2-pyridyloxy) phenoxy] propanoic acid (Clodinafop Acid) researchgate.netekb.eg

prop-2-ynyl-2-[(5-chloro-3-hydroxy-2-pyridyloxy) phenoxy] propanoate researchgate.netekb.eg

Minor photoproducts have also been characterized:

ethyl 2-[(5-chloro-3-fluoro-2-pyridyloxy) phenoxy] propanoate researchgate.netekb.eg

1-hydroxypropanyl-2-[(5-chloro-3-fluoro-2-pyridyloxy) phenoxy] propanoate researchgate.netekb.eg

Microbial Transformation and Mineralization Studies of Clodinafop Propargyl-13C6 in Environmental Matrices

Microbial activity is a key factor in the transformation and ultimate mineralization of Clodinafop Propargyl in both soil and aquatic environments. nih.gov The use of 13C-labeled compounds is instrumental in these studies to trace the metabolic pathways and quantify the extent of mineralization to ¹³CO₂.

In soil, Clodinafop Propargyl is rapidly transformed by microbial action. asianpubs.org The primary step is the cleavage of the ester bond to form clodinafop acid, which is the major metabolite found in soil. regulations.govresearchgate.netasianpubs.org This process is swift, with the parent ester often persisting for only a short period after application. asianpubs.org

The degradation of Clodinafop Propargyl in soil is rapid, with reported biodegradation half-lives ranging from 0.5 to 1.5 days. nih.gov The total toxic residue half-life in aerobic soil, considering both the parent compound and clodinafop acid, is approximately 22.9 days. regulations.gov In field soil, the half-life of clodinafop has been observed to be around 3.44 days. researchgate.net

Studies using ¹⁴C-phenyl-labeled Clodinafop Propargyl in soil microcosms have provided detailed insights into its fate. nih.gov These studies show a rapid decrease in the bioavailable fraction, with mineralization reaching 12.4% of the applied radioactivity after 28 days. nih.gov A significant portion of the radioactivity becomes non-extractable over time, increasing to 65% by day 28. nih.gov This indicates that the residues become strongly bound to soil organic matter, particularly fulvic and humic acids. nih.gov

Several bacterial strains capable of degrading Clodinafop Propargyl have been isolated from soil. A strain identified as Pseudomonas sp. strain B2 was shown to utilize the herbicide as a sole source of carbon, nitrogen, and energy, degrading 87.14% of an initial 80 mg/L concentration. nih.govresearchgate.net Another study isolated a microorganism with high similarity to Rhodococcus wratislaviensis that could grow on Clodinafop Propargyl as its sole carbon source, leading to the evolution of ¹⁴CO₂. nih.gov

| Parameter | Value | Environment | Source |

|---|---|---|---|

| Biodegradation Half-Life (Parent) | 0.5 - 1.5 days | Soil | nih.gov |

| Total Toxic Residue Half-Life | 22.93 days | Aerobic Soil | regulations.gov |

| Dissipation Half-Life (Field) | 3.44 days | Field Soil | researchgate.net |

| Mineralization (28 days) | 12.4% | Soil Microcosm | nih.gov |

| Non-Extractable Residues (28 days) | 65.0% | Soil Microcosm | nih.gov |

In aquatic environments, the biotransformation of Clodinafop Propargyl also proceeds rapidly. Studies using ¹⁴C-labeled Clodinafop Propargyl in water-sediment systems show that the parent compound is quickly cleaved to the free acid, clodinafop. nih.gov The half-life (DT50) for the parent ester in these systems is less than one day, while the resulting clodinafop acid has a DT50 of slightly over 28 days. nih.gov

Over a 28-day period, a significant portion of the radioactivity moves from the water phase to the sediment. nih.gov Mineralization in these systems is a slower process, accounting for about 5.2% of the applied radioactivity after 28 days. nih.gov A substantial amount, around 34%, becomes non-extractable residues bound to the sediment, primarily associated with the fulvic acid and humin/mineral fractions. nih.gov In aerobic aquatic environments, the total toxic residue half-life is reported to be 46.57 days, while in anaerobic aquatic systems, it is much longer, at 344.67 days. regulations.gov A bacterium similar to Nocardioides aromaticivorans has been isolated that can grow on ¹⁴C-Clodinafop-propargyl as a sole carbon source and mineralize it. nih.gov

Sorption, Desorption, and Leaching Potentials of this compound and its Metabolites in Soil Systems

The mobility of Clodinafop Propargyl and its primary metabolite, clodinafop acid, in soil is influenced by sorption and desorption processes. Generally, Clodinafop Propargyl is not expected to be highly mobile and has a low potential to leach into groundwater. herts.ac.uk

Its movement within the soil profile can be affected by factors such as soil type, organic matter content, and water flow. In some cases, upward movement of the herbicide from deeper soil layers to the surface has been observed, potentially due to volatilization from deeper layers and the upward flow of soil water. However, leaching down the soil profile can also occur over time. The major degradation product, clodinafop acid, is a potential candidate for leaching. regulations.gov Despite this, residues of both the parent compound and its acid metabolite are often below the limit of detection in wheat grain, straw, and soil at harvest. researchgate.net

Volatilization and Atmospheric Dispersion Potential of this compound

Volatilization of Clodinafop Propargyl from soil surfaces is not considered an important environmental dissipation process. nih.gov This is due to its low vapor pressure (2.4 x 10⁻⁸ mm Hg) and a low estimated Henry's Law constant (2.8 x 10⁻⁹ atm-cu m/mole), which suggests it is unlikely to volatilize from moist soil surfaces. nih.gov Similarly, based on its vapor pressure, it is not expected to volatilize from dry soil surfaces. nih.gov While some studies mention the possibility of volatilization from deeper soil layers contributing to upward movement in the soil profile, significant atmospheric dispersion is not anticipated to be a major fate pathway.

Metabolic Fate and Translocation Studies of Clodinafop Propargyl 13c6 in Biological Systems

Uptake and Translocation Kinetics of Clodinafop (B133158) Propargyl-13C6 in Target Plant Species

Once applied, Clodinafop Propargyl is absorbed by the leaves of target plant species. Studies on the aryloxyphenoxypropionate class of herbicides, to which Clodinafop Propargyl belongs, indicate that uptake is primarily through the foliage, with the compound being rapidly translocated within the plant. Research has shown that one to two hours after application, the herbicide is absorbed through the leaves, and weed growth ceases within 48 hours. sdiarticle3.com

While specific kinetic studies on Clodinafop Propargyl-13C6 are not extensively detailed in publicly available literature, dissipation studies of the parent compound, clodinafop-propargyl (B133425), provide insights into its persistence and, by extension, its uptake and translocation. For instance, in wheat plants, the half-life of clodinafop-propargyl has been reported to be approximately 6.00 days. researchgate.netnih.gov The concentration of clodinafop-propargyl has been observed to be higher in the shoots of vetiver grass compared to the roots, indicating upward translocation.

The dissipation of the primary metabolite, clodinafop acid, is even more rapid in plants. In wheat, the half-life of clodinafop acid is between 0.67 and 1.24 days. researchgate.netnih.gov More detailed persistence studies have shown that in plant samples, the parent ester, clodinafop-propargyl, was only detectable on the day of application at higher doses, while its metabolite, clodinafop acid, persisted for up to 5 days at the highest tested dose. nih.gov This rapid transformation and subsequent translocation are key to the herbicidal activity of the compound.

Table 1: Dissipation and Half-life of Clodinafop Propargyl and its Metabolite in Wheat and Soil

| Compound | Matrix | Half-life (days) |

|---|---|---|

| Clodinafop Propargyl | Wheat Plant | 6.00 |

| Clodinafop Propargyl | Soil | 2.35 - 11.20 |

| Clodinafop (acid metabolite) | Wheat Plant | 0.67 - 1.24 |

| Clodinafop (acid metabolite) | Soil | 7.04 - 11.22 |

Data sourced from multiple dissipation studies. researchgate.netnih.gov

Biotransformation Pathways and Metabolite Identification of 13C-Labeled Clodinafop Propargyl in Plants

The biotransformation of Clodinafop Propargyl in plants is a rapid process that is crucial for its herbicidal efficacy. The primary metabolic pathway involves the cleavage of the propargyl ester to form its biologically active free acid, clodinafop. This conversion is a key activation step.

Studies utilizing 14C-labeled clodinafop-propargyl in wheat (Triticum aestivum) and tobacco (Nicotiana tabacum) cell cultures have provided significant insights into its metabolic fate. researchgate.net In wheat cell cultures, the parent compound was not detected in cell extracts, indicating rapid and complete metabolism. Following hydrolysis of polar conjugates, three primary metabolites were identified:

Clodinafop: The free acid form, resulting from the initial hydrolysis of the propargyl ester.

Hydroxy-Cf: A hydroxylated form of clodinafop on the pyridinyl moiety.

4-(5-chloro-3-fluoropyridin-2-yloxy)phenol: A further breakdown product. researchgate.net

In contrast, tobacco cell cultures showed a less complex metabolic profile, with clodinafop being the main metabolite, alongside trace amounts of unidentified products. researchgate.net The more extensive metabolism in wheat suggests a higher capacity for detoxification, which is a basis for the herbicide's selectivity. The metabolization rate in wheat cells was also observed to be higher in the presence of the safener cloquintocet-mexyl. researchgate.net

Fate of this compound in Non-Target Organisms (e.g., Soil Microbes, Aquatic Organisms)

The environmental fate of this compound is largely determined by the activity of soil microorganisms. In soil, the parent compound is rapidly degraded to its primary metabolite, clodinafop acid. researchgate.netnih.govcontractlaboratory.com The half-life of clodinafop-propargyl in soil is relatively short, ranging from 2.35 to 11.20 days, while the half-life of clodinafop acid is approximately 7 to 11.22 days. researchgate.netnih.gov

Studies on the metabolic fate of 14C-labeled clodinafop-propargyl in soil and sediment-water systems have demonstrated that mineralization to 14CO2 occurs, indicating complete degradation of the molecule. bohrium.com In a sediment-water system, mineralization accounted for 5.21% of the applied radioactivity after 28 days. nih.gov A bacterium, identified with high similarity to Nocardioides aromaticivorans, has been isolated from sediment and was shown to utilize 14C-clodinafop-propargyl as a sole carbon source, leading to the evolution of 14CO2. nih.gov

Regarding aquatic organisms, clodinafop-propargyl is classified as highly toxic. contractlaboratory.com However, detailed studies on its biotransformation pathways within these organisms are limited. Research on zebrafish (Danio rerio) embryos has shown that both clodinafop-propargyl and its metabolite, clodinafop acid, can cause developmental disruptions. contractlaboratory.com This suggests that while the parent compound may be rapidly metabolized, the resulting acid can still exert biological effects. The primary mode of action in non-target aquatic organisms is likely similar to that in plants, involving the inhibition of acetyl-CoA carboxylase, which is essential for lipid biosynthesis. contractlaboratory.com

Bound Residue Formation and Characterization of this compound and its Metabolites

A significant portion of Clodinafop Propargyl and its metabolites can become incorporated into the soil matrix as non-extractable, or bound, residues. In a 28-day study using 14C-labeled clodinafop-propargyl in a sediment-water system, non-extractable residues accounted for 33.99% of the applied radioactivity. nih.gov A notable increase in bound residues was observed between 14 and 28 days, which correlated with an increase in mineralization. nih.gov

Fractionation of these bound residues revealed their association with different components of soil organic matter. Initially, the non-extractable residues were predominantly associated with fulvic acids. nih.gov However, after 28 days, the majority of the radioactivity was found in the humin/mineral fraction. nih.gov This indicates that over time, the residues become more strongly incorporated into the soil organic matter. High-performance size-exclusion chromatography of the fulvic acid fraction suggested that the radioactivity was firmly, and possibly covalently, bound and did not consist of the parent compound or its primary metabolite, clodinafop. nih.gov This strong binding reduces the bioavailability of the residues but also makes their complete removal from the environment challenging.

Table 2: Distribution of 14C from Labeled Clodinafop Propargyl in a Sediment-Water System after 28 Days

| Fraction | Percentage of Applied 14C |

|---|---|

| Mineralization (14CO2) | 5.21% |

| Remaining in Water Phase | 18.48% |

| Extractable from Sediment | 35.56% |

| Non-extractable (Bound) Residues | 33.99% |

Data from a 28-day laboratory study. nih.gov

Advanced Analytical Methodologies for Clodinafop Propargyl 13c6 and Its Isotopic Signatures

Chromatographic Techniques Coupled with Mass Spectrometry for ¹³C-Labeled Compound Analysis

The combination of chromatography for separation and mass spectrometry for detection provides a powerful platform for the analysis of ¹³C-labeled compounds. These techniques offer high sensitivity and selectivity, which are essential for distinguishing the labeled herbicide and its metabolites from complex matrix interferences.

Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is a primary tool for identifying and characterizing non-volatile metabolites of Clodinafop (B133158) Propargyl-13C6. acs.orgnih.govhilarispublisher.com The high resolving power of instruments like Orbitrap or time-of-flight (TOF) mass spectrometers allows for the accurate mass measurement of the parent ion and its metabolites, facilitating formula determination and identification. wayne.edunih.gov

In environmental systems, Clodinafop Propargyl rapidly hydrolyzes to its main metabolite, Clodinafop acid. researchgate.netnih.govresearchgate.net When analyzing Clodinafop Propargyl-13C6, LC-HRMS can easily distinguish the labeled parent compound and its corresponding labeled acid metabolite from their unlabeled counterparts and matrix components. The six-dalton mass increase serves as a unique identifier. This approach has been successfully used to study the metabolism of other ¹³C-labeled pesticides, allowing for the rapid screening and structural elucidation of metabolites in complex matrices. wayne.edu

Table 1: Illustrative HRMS Data for this compound and its Major Metabolite

| Compound | Chemical Formula | Unlabeled Monoisotopic Mass (Da) | ¹³C6-Labeled Monoisotopic Mass (Da) | Mass Shift (Da) |

|---|---|---|---|---|

| Clodinafop Propargyl | C₁₇H₁₃ClFNO₄ | 349.0517 | 355.0719 | +6.0202 |

| Clodinafop Acid | C₁₄H₁₁ClFNO₄ | 311.0309 | 317.0511 | +6.0202 |

Gas chromatography-mass spectrometry (GC-MS) is the preferred method for analyzing volatile and semi-volatile organic compounds. scielo.org.mxnih.gov While Clodinafop Propargyl and its primary acid metabolite are not sufficiently volatile for direct GC-MS analysis, derivatization can be employed. For instance, the Clodinafop acid metabolite can be methylated to create a more volatile ester, suitable for GC-MS analysis.

The application of GC-MS to ¹³C-labeled compounds allows for metabolic profiling of volatile metabolites. mpg.de In the case of this compound, any volatile degradation products retaining the ¹³C-labeled phenyl ring would be readily identifiable by their characteristic mass spectra. The mass fragments containing the six ¹³C atoms would be shifted by +6 Da, providing a clear signature for tracing the metabolic fate of this portion of the molecule. gcms.cz

Isotope Ratio Mass Spectrometry (IRMS) for Source Apportionment and Degradation Pathway Elucidation

Isotope Ratio Mass Spectrometry (IRMS) is a powerful technique for determining the source and degradation pathways of environmental contaminants. nih.gov By precisely measuring the ratio of heavy to light isotopes (e.g., ¹³C/¹²C), IRMS can track the transformation of a compound in the environment. nih.govresearchgate.net When a ¹³C-labeled compound like this compound is intentionally introduced into a study system, it serves as a tracer.

As the compound degrades, the ¹³C label is distributed among its various degradation products. By analyzing the isotopic composition of the remaining parent compound, metabolites, and mineralization products like CO₂, researchers can construct a detailed mass balance and elucidate the primary degradation pathways. nih.govresearchgate.net This technique is particularly valuable for differentiating between biotic and abiotic degradation processes, as biological processes often exhibit characteristic kinetic isotope effects that alter the isotope ratio in the residual compound. researchgate.net Studies on other ¹³C-labeled herbicides have successfully used this approach to provide detailed turnover mass balances in soil. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of ¹³C-Labeled Metabolites

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules, including pesticide metabolites. hyphadiscovery.comunl.edu The use of ¹³C-labeled compounds significantly enhances the utility of NMR for metabolomics. nih.govfrontiersin.org The high enrichment of ¹³C in this compound provides several analytical advantages.

Firstly, it dramatically increases the sensitivity of ¹³C NMR experiments, which is inherently low due to the low natural abundance of ¹³C (1.1%). nih.gov Secondly, it enables the use of experiments that rely on ¹³C-¹³C couplings, such as the INADEQUATE experiment, to trace the carbon skeleton of metabolites and definitively determine the position of the labels. frontiersin.org This allows for unambiguous identification of metabolites and provides detailed insights into the metabolic transformations that have occurred. nih.govnih.govmnms-platform.com This is crucial when mass spectrometry data alone is insufficient to distinguish between isomers.

Table 2: Hypothetical ¹³C NMR Chemical Shifts for Labeled Phenyl Ring in this compound

| Carbon Position (Phenyl Ring) | Estimated Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| C-O (Phenoxy) | ~155-160 | Doublet (due to ¹³C-¹³C coupling) |

| C-H (ortho to O) | ~115-120 | Doublet of Doublets |

| C-H (meta to O) | ~125-130 | Doublet of Doublets |

| C-Cl | ~128-133 | Doublet |

Note: These are estimated values for illustrative purposes. Actual chemical shifts and multiplicities would be determined experimentally.

Quantitative Analysis of this compound and its Transformation Products in Complex Matrices

Accurate quantification of pesticides and their transformation products in complex environmental matrices such as soil, water, and biological tissues is critical for risk assessment. isws.org.in Isotope dilution mass spectrometry (IDMS) is the gold standard for quantitative analysis, and it relies on the use of stable isotope-labeled internal standards. nih.govnih.gov

This compound is an ideal internal standard for the quantification of native Clodinafop Propargyl. It is added to a sample at a known concentration at the beginning of the analytical procedure. Because the labeled standard is chemically identical to the unlabeled analyte, it behaves the same way during extraction, cleanup, and chromatographic separation, effectively correcting for any sample loss or matrix effects. nih.gov Quantification is based on the ratio of the mass spectrometric response of the analyte to that of the labeled internal standard. nih.gov This approach provides high accuracy and precision. Analytical methods for unlabeled clodinafop have achieved limits of detection in the low ng/g range in soil and plant samples. researchgate.netnih.gov

Table 3: Typical Quantitative Parameters for Clodinafop Analysis in Soil

| Parameter | Typical Value | Reference |

|---|---|---|

| Limit of Detection (LOD) | 0.001 ppm (mg/kg) | epa.gov |

| Limit of Quantitation (LOQ) | 0.005 ppm (mg/kg) | epa.gov |

| Average Recovery | 78-83% | researchgate.netnih.gov |

| Analytical Technique | LC-MS/MS | researchgate.net |

Note: These values are for the unlabeled compound; similar performance is expected when using this compound as an internal standard in an isotope dilution method.

Mechanistic Insights and Mode of Action Elucidation Through Clodinafop Propargyl 13c6 Tracer Studies

Investigations into the Biochemical Target Site of Clodinafop (B133158) Propargyl using 13C-Labeling

The primary biochemical target of clodinafop-propargyl (B133425) is the enzyme Acetyl-CoA Carboxylase (ACCase), which catalyzes the first committed step in fatty acid biosynthesis. scielo.br Inhibition of this enzyme is critical for the herbicide's effectiveness in controlling grass weeds. pressbooks.pub While the general mechanism of ACCase inhibition by aryloxyphenoxypropionate herbicides is well-established, tracer studies using Clodinafop Propargyl-13C6 can provide more nuanced insights into the enzyme-inhibitor interaction.

By exposing susceptible plant extracts or purified ACCase to this compound, researchers can meticulously track the binding kinetics and potential covalent modifications of the enzyme. The distinct mass shift introduced by the 13C atoms allows for the unambiguous identification of the herbicide and its fragments bound to the ACCase protein through techniques like liquid chromatography-mass spectrometry (LC-MS). These studies can confirm the specific binding site within the carboxyltransferase (CT) domain of the plastidial ACCase, which is the known site of action for this class of herbicides. researchgate.net

Furthermore, such tracer studies can help in understanding the conformational changes in the ACCase enzyme upon inhibitor binding. By analyzing the labeled fragments of the protein after proteolytic digestion, it is possible to map the precise amino acid residues involved in the interaction with clodinafop. This level of detail is crucial for the rational design of new herbicides and for understanding the molecular basis of target-site resistance.

Elucidation of Resistance Mechanisms in Weeds via Comparative Metabolic Profiling with 13C-Clodinafop Propargyl

The emergence of herbicide-resistant weed biotypes poses a significant challenge to sustainable agriculture. tabrizu.ac.irresearchgate.net Resistance to clodinafop-propargyl in weeds like Avena fatua (wild oat) can arise from two primary mechanisms: target-site resistance (TSR) due to mutations in the ACCase gene, and non-target-site resistance (NTSR), which often involves enhanced metabolic detoxification of the herbicide. nih.gov Comparative metabolic profiling using this compound is a highly effective strategy to differentiate between these resistance mechanisms.

In a typical experiment, both resistant and susceptible weed biotypes are treated with this compound. At various time points, plant tissues are harvested, and the metabolites are extracted and analyzed by LC-MS or gas chromatography-mass spectrometry (GC-MS). The presence of the 13C6-label allows for the clear distinction between herbicide-derived metabolites and the plant's endogenous metabolome.

In biotypes with target-site resistance, the parent 13C6-labeled herbicide is expected to accumulate to higher levels compared to the susceptible biotype, as the altered ACCase enzyme is less effective at binding the inhibitor. Conversely, in biotypes with non-target-site resistance based on enhanced metabolism, a more rapid disappearance of the parent 13C6-compound and a corresponding increase in the levels of various 13C6-labeled metabolites would be observed. nih.gov This approach provides direct evidence for the role of enhanced metabolism in conferring resistance.

Table 1: Common Target-Site Mutations in the ACCase Gene Conferring Resistance to Clodinafop-Propargyl

| Weed Species | Mutation | Amino Acid Change | Reference |

| Avena fatua | Ile-2041-Asn | Isoleucine to Asparagine | nih.gov |

| Avena ludoviciana | Ile-1781-Leu | Isoleucine to Leucine | nih.gov |

| Avena ludoviciana | Ile-2041-Asn | Isoleucine to Asparagine | nih.gov |

| Phalaris minor | Trp-2027-Cys | Tryptophan to Cysteine | nih.gov |

| Phalaris minor | Ile-2041-Asn | Isoleucine to Asparagine | nih.gov |

| Avena sterilis | Ile-1781-Leu | Isoleucine to Leucine | pnas.orgnih.gov |

| Avena sterilis | Trp-2027-Cys | Tryptophan to Cysteine | pnas.orgnih.gov |

| Avena sterilis | Ile-2041-Asn | Isoleucine to Asparagine | pnas.orgnih.gov |

| Avena sterilis | Asp-2078-Gly | Aspartic Acid to Glycine | pnas.orgnih.gov |

Pathways of Detoxification and Conjugation of this compound in Resistant and Susceptible Biotypes

Tracer studies with this compound are instrumental in delineating the specific metabolic pathways responsible for its detoxification in plants. In susceptible plants, the detoxification of clodinafop-propargyl is typically slow, allowing the active form of the herbicide to reach and inhibit its target ACCase. However, in resistant biotypes with enhanced metabolic capabilities, the herbicide is rapidly converted into non-toxic metabolites.

The primary detoxification pathways for aryloxyphenoxypropionate herbicides involve several key biochemical reactions:

Hydrolysis: The ester linkage in clodinafop-propargyl is cleaved to form the corresponding carboxylic acid, clodinafop acid. This is often the first step in the metabolic cascade. While clodinafop acid is the active herbicidal form, its subsequent metabolism leads to detoxification. Studies using 14C-labeled clodinafop-propargyl have shown that this initial hydrolysis is a rapid process in both soil and water systems, a principle that directly applies to 13C6-labeled studies. researchgate.netresearchgate.net

Oxidation: The aromatic rings of the clodinafop molecule can be hydroxylated by cytochrome P450 monooxygenases. This oxidation step increases the polarity of the molecule, making it more water-soluble and susceptible to further conjugation reactions. The involvement of cytochrome P450s in metabolic resistance has been demonstrated through the use of inhibitors like malathion, which can reverse resistance in some weed biotypes. nih.gov

Conjugation: The hydroxylated metabolites can then be conjugated with endogenous molecules such as glucose or glutathione (B108866). These conjugation reactions are catalyzed by glucosyltransferases and glutathione S-transferases (GSTs), respectively. researchgate.net The resulting conjugates are typically inactive and are sequestered into the plant's vacuole or incorporated into cell wall components, effectively removing them from the cytoplasm where they could cause harm. researchgate.net

By tracking the appearance of 13C6-labeled metabolites corresponding to these different pathways, researchers can quantify the metabolic flux through each route in both resistant and susceptible plants. This comparative analysis can pinpoint the specific enzymatic steps that are upregulated in resistant biotypes, providing a clear understanding of the biochemical basis of NTSR.

Table 2: Potential Metabolites of this compound Identified Through Tracer Studies

| Metabolite | Metabolic Process | Significance |

| Clodinafop Acid-13C6 | Hydrolysis | Active form of the herbicide, intermediate for further detoxification. |

| Hydroxylated Clodinafop-13C6 | Oxidation (Cytochrome P450) | Increased polarity, prepares the molecule for conjugation. |

| Glucose Conjugate of Hydroxylated Clodinafop-13C6 | Glucosylation (Glucosyltransferase) | Inactive, water-soluble metabolite for sequestration. |

| Glutathione Conjugate of Clodinafop-13C6 | Glutathione Conjugation (GST) | Inactive, detoxified metabolite for vacuolar sequestration or further processing. |

Environmental Modeling and Exposure Pathway Contributions from Clodinafop Propargyl 13c6 Research

Application of ¹³C Tracer Data in Predictive Environmental Fate Models

Stable isotope tracers like Clodinafop (B133158) Propargyl-13C6 are instrumental in improving the accuracy of predictive environmental fate models. nih.gov These models, such as the Pesticide Root Zone Model (PRZM) and PEARL (Pesticide Emission Assessment at Regional and Local scales), are used to estimate the transport and transformation of pesticides in the environment. frontiersin.orgscience.gov The data generated from ¹³C tracer studies provide real-world parameters that can be used to calibrate and validate these complex simulations. copernicus.org

A key technique that leverages ¹³C-labeled compounds is Compound-Specific Isotope Analysis (CSIA). researchgate.netdntb.gov.ua CSIA measures the ratio of heavy to light isotopes (e.g., ¹³C/¹²C) in a compound. When a pesticide undergoes degradation, molecules with the lighter ¹²C isotope tend to react slightly faster than those with the heavier ¹³C isotope. copernicus.org This process, known as kinetic isotope fractionation, leads to a measurable change in the isotopic ratio of the remaining pesticide pool. nih.gov

By tracking these isotopic shifts, researchers can:

Quantify Degradation: The extent of isotopic enrichment in the residual parent compound can be directly related to the extent of degradation, allowing for a more accurate assessment than concentration data alone, which can be affected by non-degradative processes like dilution or sorption. rsc.orgresearchgate.net

Distinguish Transformation Pathways: Different degradation mechanisms (e.g., microbial degradation vs. hydrolysis) can produce distinct isotopic fractionation patterns, helping to identify the dominant transformation processes in a given environment. nih.govresearchgate.net

Estimate Field-Integrated Isotopic Enrichment Factors: Data from field studies using ¹³C-labeled compounds can be used to derive isotopic enrichment factors (ε). These factors are crucial inputs for conceptual models that simulate pesticide fate on a catchment scale, allowing for a more robust upscaling of degradation assessments from laboratory to field conditions. copernicus.orgresearchgate.netcopernicus.org

The integration of such empirical data from Clodinafop Propargyl-13C6 studies enhances the predictive power of environmental models, leading to more reliable risk assessments for drinking water and aquatic ecosystems. stone-env.com

Mass Balance and Distribution Studies of this compound in Agroecosystems

Mass balance studies are critical for understanding the ultimate fate and distribution of a pesticide within an agroecosystem. These studies aim to account for the total amount of the applied chemical, tracking its partitioning into soil, water, air, and biota over time. nih.gov Using an isotopically labeled compound like this compound is the most effective way to conduct such studies, providing a clear and quantifiable signal that can be traced through complex environmental matrices. iaea.org

Research on the metabolic fate of radiolabeled (¹⁴C) clodinafop-propargyl (B133425), which serves as a direct analogue for ¹³C-labeled studies, provides detailed insights into its distribution. In a laboratory study using a soil-sediment system, the distribution of the applied ¹⁴C-clodinafop-propargyl was meticulously tracked over 28 days. nih.govresearchgate.net The parent compound, clodinafop-propargyl, was found to degrade rapidly, with a half-life (DT50) of less than one day. nih.gov It primarily transformed into its main metabolite, clodinafop acid. nih.gov

Over the 28-day incubation period, a significant portion of the applied radioactivity was mineralized to ¹⁴CO₂, while another substantial fraction became non-extractable, binding to soil and sediment components like fulvic acids and humin. nih.govresearchgate.netnih.gov

The following table summarizes the findings from a mass balance study of ¹⁴C-clodinafop-propargyl in a sediment-water system, illustrating the type of data generated in such experiments.

| Time (Days) | Mineralization (% of Applied ¹⁴C) | Radioactivity in Water Phase (%) | Extractable from Sediment (%) | Non-Extractable Residues (%) |

| 0 | 0 | ~100 | Not specified | Not specified |

| 14 | <1 | 62.46 | Not specified | Increased |

| 28 | 5.21 | 18.48 | 35.56 | 33.99 |

Data compiled from a study on the metabolic fate of ¹⁴C-labeled clodinafop-propargyl in a sediment-water system. nih.govresearchgate.net

These mass balance studies demonstrate that a significant portion of clodinafop-propargyl is degraded and incorporated into the soil matrix, providing essential data for assessing its long-term environmental behavior and the potential for carryover to subsequent crops.

Methodologies for Assessing Environmental Exposure Pathways of Transformation Products Derived from ¹³C-Clodinafop Propargyl

Identifying and tracking the transformation products (TPs) of a pesticide is crucial for a complete environmental risk assessment, as these metabolites can sometimes be as or more mobile or toxic than the parent compound. The use of ¹³C-Clodinafop Propargyl provides a robust methodological framework for assessing the exposure pathways of its TPs.

The primary methodology is an extension of Compound-Specific Isotope Analysis (CSIA), often coupled with advanced analytical instrumentation. nih.gov The main transformation product of clodinafop-propargyl is its free acid, clodinafop. nih.govresearchgate.net By using ¹³C-Clodinafop Propargyl, both the parent compound and the resulting ¹³C-clodinafop metabolite are isotopically labeled, making them readily distinguishable from other organic molecules in environmental samples.

The general methodology involves several key steps:

| Step | Description | Analytical Techniques |

| 1. Sample Collection | Collection of environmental samples (soil, water, sediment) from the agroecosystem at various time points after application of ¹³C-Clodinafop Propargyl. | Standard environmental sampling protocols. |

| 2. Extraction | Extraction of the parent compound and its transformation products from the sample matrix. | Pressurized liquid extraction (PLE), solid-phase extraction (SPE), or accelerated solvent extraction (ASE). researchgate.net |

| 3. Separation & Identification | Chromatographic separation of the parent compound from its TPs. Identification is confirmed by comparing retention times and mass spectra with known standards. | High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). nih.gov |

| 4. Isotopic Analysis | The separated compounds are introduced into an Isotope Ratio Mass Spectrometer (IRMS) to determine their specific ¹³C/¹²C ratio. | GC-IRMS or Liquid Chromatography-IRMS (LC-IRMS). nih.gov |

| 5. Data Interpretation | The isotopic signatures are analyzed to trace the formation and subsequent movement of the TPs through different environmental pathways, providing insights into their persistence and potential for off-site transport. | Isotope mixing models and fractionation analysis. copernicus.org |

This powerful approach allows scientists to build a comprehensive picture of the environmental fate of not just clodinafop-propargyl itself, but also its key degradation products. This ensures a more thorough understanding of the total environmental exposure and helps to refine regulations and best management practices for its use in agriculture. agroecology-europe.org

Q & A

Q. What analytical frameworks support the integration of omics data (transcriptomics, metabolomics) in mode-of-action studies?

- Answer : Combine RNA-Seq data (to identify ACCase-related gene expression changes) with metabolomic profiling (via HRMS) to map herbicide-induced metabolic shifts. Use pathway enrichment tools (e.g., KEGG, MetaCyc) and machine learning (e.g., random forests) to prioritize biomarkers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.